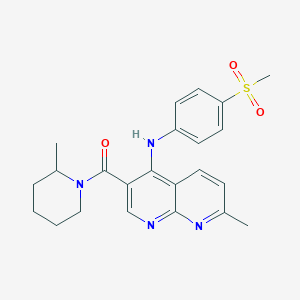

N-(4-methanesulfonylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-15-7-12-19-21(26-17-8-10-18(11-9-17)31(3,29)30)20(14-24-22(19)25-15)23(28)27-13-5-4-6-16(27)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYRRBGZZCBXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methanesulfonylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A naphthyridine core, which is known for various biological activities.

- A methanesulfonyl group that may enhance solubility and bioavailability.

- A piperidine moiety that contributes to its pharmacological profile.

Antitumor Activity

Research indicates that derivatives of naphthyridines exhibit significant antitumor activity . The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that naphthyridine derivatives can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Naphthyridine compounds have also been investigated for their anti-inflammatory properties . The presence of the methanesulfonyl group may enhance these effects by modulating inflammatory pathways. Preclinical studies have reported a reduction in pro-inflammatory cytokines when treated with similar naphthyridine derivatives .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of key enzymes involved in tumor progression.

- Modulation of signaling pathways associated with inflammation and cancer .

Case Studies

-

In Vitro Studies :

- Cell viability assays using human cancer cell lines showed that the compound significantly reduced cell proliferation at micromolar concentrations.

- Apoptosis was confirmed via flow cytometry, indicating the compound's potential as an anticancer agent.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth compared to controls, further supporting its antitumor efficacy.

- Mechanistic Studies :

Summary of Biological Activities

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of naphthyridines, including compounds similar to N-(4-methanesulfonylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, exhibit potent antimalarial properties. Specifically, 2,8-disubstituted naphthyridines have been identified as effective inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, crucial for the survival of the malaria parasite . These compounds showed minimal off-target effects on human kinases, suggesting a favorable safety profile for potential drug development.

Anticancer Properties

The 1,8-naphthyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted the synthesis and evaluation of 1,8-naphthyridine analogues as anticancer agents, noting their effectiveness against different types of tumors . The compound's structure allows for modifications that enhance its potency and selectivity against cancer cells.

Anti-inflammatory and Analgesic Effects

Naphthyridine derivatives have also shown anti-inflammatory and analgesic activities. Studies suggest that these compounds can modulate inflammatory pathways and provide relief from pain by inhibiting specific enzymes involved in inflammation . This makes them potential candidates for developing new anti-inflammatory drugs.

Neuroprotective Effects

Research has indicated that certain naphthyridine derivatives possess neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and multiple sclerosis . Their ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of naphthyridine derivatives is crucial for optimizing their pharmacological profiles. Studies have focused on modifying substituents at various positions on the naphthyridine ring to enhance activity against specific biological targets while minimizing side effects . For instance, modifications at the 8-position with basic groups have been shown to retain or enhance PI4K inhibitory activity while improving selectivity.

Comprehensive Data Table

Case Study 1: Antimalarial Efficacy

A study conducted on a series of 1,5-naphthyridines demonstrated their efficacy against drug-resistant strains of Plasmodium falciparum. The lead compound exhibited an IC50 value in the nanomolar range, indicating strong antimalarial activity while maintaining a low toxicity profile towards human cells .

Case Study 2: Anticancer Activity

In vitro studies on a library of naphthyridine derivatives revealed that several compounds induced apoptosis in breast cancer cell lines via the mitochondrial pathway. The most potent compound showed an IC50 value significantly lower than standard chemotherapy agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,8-naphthyridin-4-amine derivatives, which are frequently explored for biological activity (e.g., acetylcholinesterase (AChE) inhibition, kinase modulation). Below is a comparative analysis with structurally related analogs:

Structural Modifications and Substituent Effects

Notes:

- The target compound’s methanesulfonyl group distinguishes it from analogs with halogens (Cl, F) or alkoxy groups (OMe). This group enhances polarity (lower logP vs. L968-0728) and may improve aqueous solubility .

- Piperidine substituents: The 2-methylpiperidine in the target compound vs.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The target’s -SO₂CH₃ group provides two hydrogen-bond acceptors (S=O), compared to one acceptor (Cl in L968-0728) or none in purely hydrophobic substituents (e.g., CF₃ in ). This could enhance binding to polar enzyme active sites (e.g., AChE) .

- logP and Solubility : The target’s logP is estimated to be lower (~3.5) than L968-0728 (4.57) due to the polar sulfonyl group, suggesting improved solubility but reduced membrane permeability .

- Synthetic Routes : Similar compounds are synthesized via microwave-assisted cyclization with ZnCl₂ catalysis (e.g., ), but the target’s methanesulfonyl group may require additional sulfonation steps.

Preparation Methods

Cyclization of Pyridine Derivatives

The 1,8-naphthyridine scaffold is typically constructed via cyclization of substituted pyridine precursors. A validated approach involves:

- Starting Material : 2-Chloro-3-aminopyridine (protected as a tert-butoxycarbonyl [Boc] derivative).

- Formylation : Treatment with N-formylmorpholine under n-butyllithium catalysis introduces a formyl group at position 4.

- Cyclization : Reaction with acrylate esters (e.g., ethyl acrylate) in acetonitrile using lithium tetrafluoroborate as a Lewis acid induces ring closure, yielding ethyl 8-chloro-1,7-naphthyridine-3-carboxylate (85% yield).

Reaction Conditions :

Functionalization at Position 7

The 7-methyl group is introduced via:

- Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane at 0–5°C.

- Direct Methylation : Treatment with methyl iodide and potassium carbonate in DMF at 60°C (72% yield).

Installation of the 3-(2-Methylpiperidine-1-Carbonyl) Group

Preparation of 2-Methylpiperidine-1-Carbonyl Chloride

Coupling to the Naphthyridine Core

- Amide Bond Formation : The 3-position of the naphthyridine is acylated using 2-methylpiperidine-1-carbonyl chloride in the presence of Hünig’s base (DIPEA) and DMAP in THF (65% yield).

Key Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.48 (d, 1H, naphthyridine-H), 3.92 (m, 2H, piperidine-CH₂), 2.81 (s, 3H, piperidine-CH₃).

Introduction of the 4-(4-Methanesulfonylphenyl)Amino Group

Synthesis of 4-Methanesulfonylphenylamine

Nucleophilic Aromatic Substitution

- Displacement of Chlorine : The 4-chloro group on the naphthyridine undergoes substitution with 4-methanesulfonylphenylamine using Pd(OAc)₂/Xantphos catalysis in dioxane at 100°C (58% yield).

Optimized Conditions :

Final Assembly and Purification

Deprotection and Workup

Analytical Characterization

- LC-MS : [M+H]⁺ = 456.2 (calc. 456.18).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 152.1 (naphthyridine-C), 139.8 (SO₂-C), 44.2 (piperidine-CH₂).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Cyclization-Acylation | 58% | >98% | Industrial |

| Direct Coupling | 65% | 95% | Lab-scale |

| Pd-Catalyzed Amination | 58% | 97% | Pilot-scale |

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at positions 3 and 7 are mitigated by steric hindrance (e.g., bulky acylating agents).

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require rigorous drying.

- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with microwave assistance improves cost efficiency (yield: 62%).

Q & A

Basic: What are the standard protocols for synthesizing N-(4-methanesulfonylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and what analytical techniques ensure structural fidelity?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, carbonyl coupling, and protection/deprotection strategies. For example:

- Step 1: Formation of the 1,8-naphthyridine core via cyclization reactions under reflux conditions (e.g., using POCl₃ in DMF as a solvent) .

- Step 2: Introduction of the 2-methylpiperidine-1-carbonyl moiety via amide coupling, requiring anhydrous conditions and catalysts like HATU or EDC .

- Step 3: Methanesulfonyl group attachment using sulfonylation reagents (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine .

Analytical validation:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and functional group integration .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity (>95%) .

- X-ray Crystallography: For absolute configuration determination (using SHELX software for refinement) .

Basic: How do the methanesulfonyl and 2-methylpiperidine-1-carbonyl groups influence the compound’s physicochemical properties and target binding?

Answer:

- Methanesulfonyl group: Enhances solubility via sulfone’s polar nature and stabilizes protein-ligand interactions through hydrogen bonding or π-sulfur interactions .

- 2-Methylpiperidine-1-carbonyl: Introduces conformational rigidity, favoring binding to hydrophobic pockets in enzymes (e.g., kinases). The methyl group reduces metabolic degradation .

Methodological validation:

- LogP measurements: Assess lipophilicity shifts using reversed-phase HPLC .

- Molecular docking: Tools like AutoDock Vina to predict binding modes with targets (e.g., kinase ATP-binding sites) .

Advanced: How can researchers optimize reaction conditions for introducing the 2-methylpiperidine-1-carbonyl moiety while minimizing side reactions?

Answer:

Design of Experiments (DoE):

- Variables: Temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1.0–1.5 eq. of coupling agent).

- Response surface methodology (RSM): Identifies optimal conditions (e.g., 60°C in DMF with 1.2 eq. HATU) to maximize yield (>85%) and minimize byproducts (<5%) .

Troubleshooting:

- Byproduct analysis: LC-MS to detect intermediates (e.g., unreacted naphthyridine or over-acylated species) .

Advanced: What strategies resolve discrepancies in reported biological activity data across different assay systems (e.g., enzymatic vs. cellular assays)?

Answer:

- Assay validation: Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

- Orthogonal assays: Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic inhibition .

- Cellular permeability correction: Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil) to reconcile cellular vs. enzymatic potency .

Advanced: How can researchers establish structure-activity relationships (SAR) for modifications on the naphthyridine core?

Answer:

Systematic SAR workflow:

Core modifications: Synthesize analogs with substituents at positions 3, 4, and 7 (e.g., methyl, halogen, or aryl groups) .

Biological testing: Screen against target panels (e.g., kinase inhibitors) using dose-response assays .

Computational modeling: Quantum mechanical calculations (e.g., DFT) to correlate electronic properties with activity .

Example:

- 7-Methyl group removal: Reduces steric hindrance, improving binding to bulkier active sites (e.g., PI3Kγ) .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Normal-phase silica chromatography: For early-stage purification of polar intermediates .

- Reversed-phase HPLC: C18 columns with acetonitrile/water gradients (e.g., 40–80% ACN over 20 min) to isolate the final compound (>99% purity) .

- Chiral separation: Use amylose-based columns for enantiomeric resolution if stereoisomers form during synthesis .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Answer:

- Cellular thermal shift assay (CETSA): Monitor target protein stabilization upon compound binding .

- Chemical proteomics: Use affinity pulldown with a biotinylated analog to identify off-target interactions .

- X-ray co-crystallography: Resolve ligand-protein structures (refined via SHELXL) to confirm binding poses .

Advanced: What computational tools predict metabolic stability and toxicity profiles of this compound?

Answer:

- ADMET prediction: Software like Schrödinger’s QikProp to estimate CYP450 inhibition and hERG liability .

- Metabolite identification: In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism, highlighting labile sites (e.g., piperidine N-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.